molecular formula C12H12N4O4 B5995315 N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B5995315
M. Wt: 276.25 g/mol
InChI Key: IKEQJKLYEPDXRI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-20-10-5-3-2-4-9(10)13-12(17)8-15-7-6-11(14-15)16(18)19/h2-7H,8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEQJKLYEPDXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Acetamide formation: The nitrated pyrazole can then be reacted with 2-methoxyphenylacetic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution reagents: Sodium hydroxide, potassium tert-butoxide.

    Hydrolysis conditions: Concentrated hydrochloric acid, sodium hydroxide solution.

Major Products

    Reduction: 2-(3-amino-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-methoxyphenylacetic acid and 3-nitro-1H-pyrazole.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.

    Biology: It can be used as a tool compound to study biological pathways and mechanisms.

    Materials Science: It may be explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The nitro group could be involved in redox reactions, while the pyrazole ring might interact with specific binding sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may result in different biological activities.

    N-(2-methoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: The amino group may confer different reactivity and biological properties compared to the nitro group.

Uniqueness

N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the nitro group and the pyrazole ring, which can contribute to its distinct chemical reactivity and potential biological activities.

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